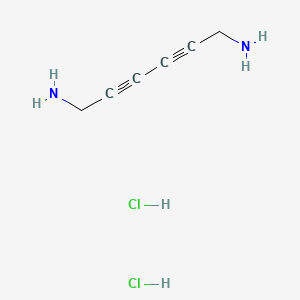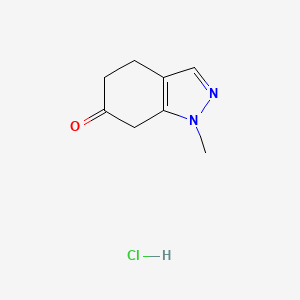![molecular formula C8H12 B13456292 2-Methylidenespiro[3.3]heptane](/img/structure/B13456292.png)
2-Methylidenespiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidenespiro[3.3]heptane is an organic compound characterized by a unique spirocyclic structure. This compound features a seven-membered ring with a methylene group attached to the spiro carbon, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidenespiro[3.3]heptane typically involves the reaction of ketenes with activated or strained alkenes. One common method is the thermal reaction of the N,N-dimethylamide of cyclobutane carboxylic acid with various alkenes in the presence of trifluoromethanesulfonic anhydride and collidine, followed by hydrolysis of the intermediate vinamidinium salts .
Industrial Production Methods
While specific industrial production methods for 2-Methylidenespiro[3The use of photochemical reactions and energy transfer catalysis has also been explored for the synthesis of related spiro compounds .
Chemical Reactions Analysis
Types of Reactions
2-Methylidenespiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Methyl-substituted spiro compounds.
Substitution: Halogenated spiro compounds.
Scientific Research Applications
2-Methylidenespiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique structural features.
Mechanism of Action
The mechanism of action of 2-Methylidenespiro[3.3]heptane involves its ability to mimic the structural and electronic properties of benzene rings. This mimicry allows it to interact with biological targets in a similar manner to benzene-containing compounds. The non-coplanar exit vectors of the spirocyclic structure enable it to fit into binding sites that are otherwise inaccessible to planar aromatic rings .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[1.1.1]pentane
- Cubane
- Bicyclo[2.2.2]octane
- 2-Oxabicyclo[2.2.2]octane
Uniqueness
2-Methylidenespiro[3.3]heptane is unique due to its non-coplanar exit vectors, which provide distinct spatial arrangements compared to other saturated benzene bioisosteres. This unique feature allows it to mimic mono-, meta-, and para-substituted benzene rings in drugs, offering versatility in drug design and development .
Properties
Molecular Formula |
C8H12 |
|---|---|
Molecular Weight |
108.18 g/mol |
IUPAC Name |
2-methylidenespiro[3.3]heptane |
InChI |
InChI=1S/C8H12/c1-7-5-8(6-7)3-2-4-8/h1-6H2 |
InChI Key |
GIHMMLGMHDXGFJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2(C1)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)


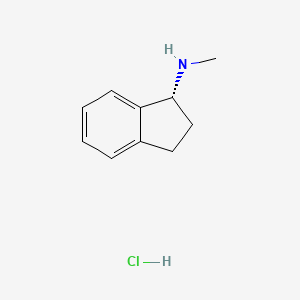
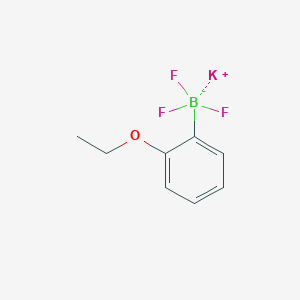

![Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13456256.png)
![Methyl4-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B13456257.png)
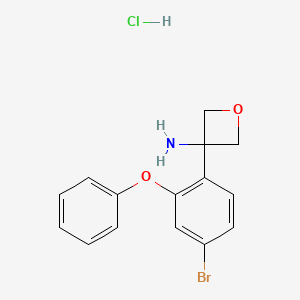
![5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride](/img/structure/B13456259.png)
![2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13456270.png)
